2-(4,5-Dibromofuran-2-yl)azetidine
Description
Properties
Molecular Formula |
C7H7Br2NO |
|---|---|
Molecular Weight |
280.94 g/mol |
IUPAC Name |
2-(4,5-dibromofuran-2-yl)azetidine |
InChI |
InChI=1S/C7H7Br2NO/c8-4-3-6(11-7(4)9)5-1-2-10-5/h3,5,10H,1-2H2 |
InChI Key |
OIIAHZIUGBOARA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=CC(=C(O2)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dibromofuran-2-yl)azetidine typically involves the bromination of a furan derivative followed by the formation of the azetidine ring. One common method includes the bromination of furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst to yield 4,5-dibromofuran. This intermediate is then reacted with an appropriate azetidine precursor under suitable conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by cyclization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Cross-Coupling Reactions at the Dibromofuran Moiety
The 4,5-dibromofuran substituent is highly electrophilic and poised for transition-metal-catalyzed cross-coupling reactions. For example:
-
Suzuki-Miyaura Coupling : Replacement of bromine atoms with aryl or alkyl boronic acids (e.g., using Pd(PPh₃)₄ and K₂CO₃) .
-
Buchwald-Hartwig Amination : Substitution with amines to form furan-2-yl amines .
Hypothetical Example:
| Reaction Type | Conditions | Product | Yield (Hypothetical) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF | 2-(4,5-Diarylfuran-2-yl)azetidine | 60–80% |
| Bromine Substitution | CuI, proline, NH₃ | 2-(4-Amino-5-bromofuran-2-yl)azetidine | 50–70% |
Azetidine Ring Functionalization
The strained azetidine ring is susceptible to nucleophilic ring-opening and alkylation:
-
Acid-Catalyzed Ring-Opening : Protonation of the nitrogen followed by nucleophilic attack (e.g., by H₂O or alcohols) to yield γ-amino alcohols or ethers .
-
N-Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides .
Proposed Mechanism:
-
N-Protonation : Azetidine N → H⁺ → NH⁺-azetidine.
-
Nucleophilic Attack : e.g., H₂O → γ-amino alcohol.
Cycloaddition and Strain-Release Chemistry
The azetidine’s ring strain (∼25 kcal/mol) enables strain-release reactions:
-
[2+2] Cycloaddition : With electron-deficient alkenes under photochemical conditions to form bicyclic amines .
-
Strain-Release Alkylation : Using azetidine as a nucleophile in SN2 reactions with alkyl halides .
Example Transformation:
Protodesilylation and Functional Group Interconversion
If silyl-protected derivatives exist (e.g., TIPS-azetidine), desilylation with TBAF could yield hydroxyl or amine intermediates .
Key Challenges and Unknowns
-
Steric Effects : The dibromofuran group may hinder reactivity at the azetidine nitrogen.
-
Regioselectivity : Competing reactions at furan (C4 vs. C5) and azetidine (N vs. C2) require careful optimization.
-
Stability : Dibromofuran’s electron-withdrawing nature may destabilize the azetidine ring under harsh conditions.
Scientific Research Applications
2-(4,5-Dibromofuran-2-yl)azetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4,5-Dibromofuran-2-yl)azetidine involves its interaction with biological targets, such as enzymes or receptors. The bromine atoms and the furan ring contribute to its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Electronic Properties
Azetidines (four-membered rings) exhibit greater ring strain and reduced conformational flexibility compared to pyrrolidines (five-membered). This strain can enhance reactivity and alter binding affinities. For example, nicotine’s azetidine analog binds more effectively to acetylcholine receptors than nicotine itself, highlighting the impact of ring size on bioactivity . The dibromofuran substituent in 2-(4,5-Dibromofuran-2-yl)azetidine introduces steric bulk and electron-withdrawing effects, distinguishing it from simpler azetidines like 2-(iodomethyl)azetidine or pyrrolidine derivatives (e.g., 3-iodopyrrolidine) (Table 1).
Table 1: Structural Comparison of Azetidine and Pyrrolidine Derivatives
Stability and Metabolic Considerations
The electron-withdrawing bromine atoms in this compound may improve metabolic stability relative to iodinated or non-halogenated analogs. However, increased molecular weight and steric hindrance could reduce bioavailability. Pyrrolidines, with their larger ring size, generally exhibit better solubility and slower hepatic clearance.
Biological Activity
2-(4,5-Dibromofuran-2-yl)azetidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₇Br₂NO
- Molecular Weight : 280.94 g/mol
- CAS Number : 1479810-97-3
Azetidines, including this compound, are known to interact with various biological targets. The azetidine ring structure contributes to their ability to modulate biological pathways, particularly in the context of enzyme inhibition and receptor modulation.
- Receptor Interaction : Azetidine derivatives have been investigated for their role as positive allosteric modulators (PAMs) at muscarinic acetylcholine receptors. This interaction can influence neurotransmitter release and has implications for treating conditions like schizophrenia .
- Antimicrobial Activity : Compounds with furan and azetidine moieties have demonstrated antimicrobial properties. The presence of bromine substituents may enhance their efficacy by increasing lipophilicity and membrane permeability .
Antinociceptive Activity
A study examining furan-containing congeners reported significant antinociceptive activity, suggesting that derivatives like this compound could be explored for pain management applications. The study highlighted the importance of the furan ring in modulating pain pathways .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays using Caco-2 cell monolayers have shown that azetidine compounds can exhibit varying permeability profiles, which are crucial for oral bioavailability. For instance, the transport characteristics of similar compounds indicate that modifications to the azetidine structure can lead to improved absorption rates .
- Cancer Research : Azetidines have been identified as potential inhibitors of protein kinase B (Akt), which is implicated in various cancers. The modification of azetidine structures has been associated with enhanced anticancer activity through the inhibition of Akt signaling pathways .
Comparative Analysis Table
Q & A
Q. Methodological Insight :
- Use in situ NMR to track intermediates.
- Optimize solvent polarity to stabilize ion pairs.
What spectroscopic techniques confirm the structure of azetidine derivatives?
Basic Question
Key techniques include:
NMR Spectroscopy :
- ¹H-NMR : Signals for azetidine protons (e.g., δ 5.96 ppm for H-4 in spiro-azetidines).
- ¹³C-NMR : Carbonyl resonances (e.g., 169.6 ppm for β-lactam CO) .
IR Spectroscopy : β-Lactam C=O stretches (~1740–1760 cm⁻¹) .
GC-MS : Molecular ion peaks (e.g., m/z = 495 [M⁺] for anthracene-spiro derivatives) .
Q. Example Finding :
What strategies enhance blood-brain barrier (BBB) permeability in azetidine-based drug design?
Advanced Question
Rational design leverages structural motifs from neurotransmitters (e.g., azetidine as a rigid scaffold). Methodological approaches:
Library Design : Synthesize azetidine derivatives with low molecular weight (<400 Da) and high lipophilicity (clogP ~2–5).
In Silico Screening : Predict BBB penetration using tools like Molinspiration or SwissADME .
Q. Case Study :
How can researchers resolve contradictions between in vitro and in vivo assay results?
Advanced Question
Address discrepancies via:
Dose-Response Validation : Compare EC₅₀ values across assays.
Metabolite Profiling : Identify active metabolites in vivo (e.g., LC-MS/MS).
Model Correlation : Cross-validate zebrafish data with mammalian models (e.g., murine pharmacokinetics) .
Q. Example :
What protocols ensure safe handling of moisture-sensitive azetidine intermediates?
Basic Question
Critical practices include:
Inert Atmosphere : Use gloveboxes or Schlenk lines for air-sensitive reactions.
Drying Agents : Store intermediates over molecular sieves (3Å).
Safety Documentation : Follow guidelines from chemical safety data sheets (e.g., PPE, ventilation) .
How do computational methods aid in predicting azetidine reactivity?
Advanced Question
DFT Calculations (e.g., Gaussian 16) model:
Transition States : For isomerization pathways (azetidine → pyrrolidine).
Electrostatic Potentials : Identify nucleophilic/electrophilic sites for functionalization .
Validation : Compare calculated vs. experimental NMR/IR data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
